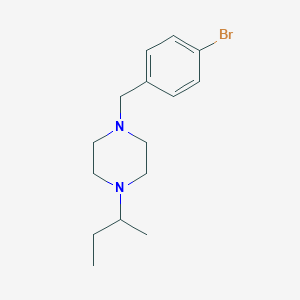
1-(4-bromobenzyl)-4-sec-butylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-sec-butylpiperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, the focus of
Mechanism of Action
1-(4-bromobenzyl)-4-sec-butylpiperazine acts as a partial agonist at the serotonin and dopamine receptors, which means it can activate these receptors to a certain extent but not fully. This results in the release of neurotransmitters such as serotonin and dopamine, which can improve mood and cognitive function. 1-(4-bromobenzyl)-4-sec-butylpiperazine also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-sec-butylpiperazine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can improve mood, motivation, and cognitive function. It has also been shown to increase heart rate, blood pressure, and body temperature, which are typical physiological effects of stimulant drugs.
Advantages and Limitations for Lab Experiments
1-(4-bromobenzyl)-4-sec-butylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin and dopamine receptors. It is also relatively easy to synthesize and has a long shelf life. However, 1-(4-bromobenzyl)-4-sec-butylpiperazine has limitations as a research tool, including its potential for abuse and dependence, which can make it difficult to obtain regulatory approval for clinical trials.
Future Directions
There are several future directions for research on 1-(4-bromobenzyl)-4-sec-butylpiperazine, including its potential as a treatment for depression, anxiety, and ADHD. Further studies are needed to determine the optimal dosage and administration route for 1-(4-bromobenzyl)-4-sec-butylpiperazine, as well as its long-term safety and efficacy. 1-(4-bromobenzyl)-4-sec-butylpiperazine may also have potential as a research tool for investigating the role of the serotonin and dopamine systems in neurological disorders.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-sec-butylpiperazine involves the reaction of 4-bromobenzyl chloride with sec-butylpiperazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained by extraction and purification.
Scientific Research Applications
1-(4-bromobenzyl)-4-sec-butylpiperazine has been extensively studied for its potential as a therapeutic agent for various neurological disorders. It has been shown to have an affinity for the serotonin and dopamine receptors in the brain, which are involved in regulating mood, cognition, and behavior. 1-(4-bromobenzyl)-4-sec-butylpiperazine has been investigated for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-butan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-4-6-15(16)7-5-14/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFQQMOKQDYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-4-(butan-2-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (5-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5119459.png)

![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5119473.png)

![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B5119484.png)
![5-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5119485.png)

![2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol](/img/structure/B5119502.png)
![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)